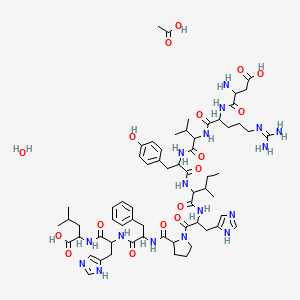

Angiotensin I human acetate hydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

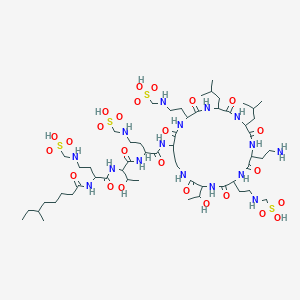

El acetado de angiotensina I humana hidratado es un péptido biológicamente activo que desempeña un papel crucial en el sistema renina-angiotensina, que regula la presión arterial y el equilibrio de líquidos en el cuerpo. Es un precursor de la angiotensina II, un potente vasoconstrictor que aumenta la presión arterial. La angiotensina I se produce por la escisión enzimática del angiotensinógeno, una proteína sintetizada por el hígado .

Métodos De Preparación

Rutas de síntesis y condiciones de reacción

El acetado de angiotensina I humana hidratado se puede sintetizar mediante la síntesis de péptidos en fase sólida (SPPS), un método que se utiliza comúnmente para la producción de péptidos. La síntesis implica la adición gradual de aminoácidos a una cadena peptídica en crecimiento anclada a una resina sólida. Las condiciones de reacción suelen incluir el uso de grupos protectores para evitar reacciones secundarias no deseadas y el uso de reactivos de acoplamiento para facilitar la formación de enlaces peptídicos .

Métodos de producción industrial

La producción industrial del acetado de angiotensina I humana hidratado implica SPPS a gran escala, seguido de procesos de purificación como la cromatografía líquida de alto rendimiento (HPLC) para lograr la pureza deseada. El producto final se liofiliza para obtener una forma de polvo estable adecuada para diversas aplicaciones .

Análisis De Reacciones Químicas

Tipos de reacciones

El acetado de angiotensina I humana hidratado experimenta varios tipos de reacciones químicas, que incluyen:

Reactivos y condiciones comunes

Principales productos formados

Aplicaciones Científicas De Investigación

El acetado de angiotensina I humana hidratado tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Mecanismo De Acción

El acetado de angiotensina I humana hidratado ejerce sus efectos a través de su conversión a angiotensina II por la ECA. La angiotensina II luego se une a los receptores de angiotensina, lo que lleva a la vasoconstricción y al aumento de la presión arterial. El sistema renina-angiotensina también regula el equilibrio de líquidos al modular la liberación de aldosterona, que promueve la retención de sodio y agua .

Comparación Con Compuestos Similares

Compuestos similares

Angiotensina II: Un potente vasoconstrictor derivado de la angiotensina I.

Angiotensinógeno: La proteína precursora de la que se deriva la angiotensina I.

Angiotensina III: Un péptido formado a partir de la escisión adicional de la angiotensina II.

Unicidad

El acetado de angiotensina I humana hidratado es único en su papel como precursor de la angiotensina II, lo que lo convierte en un componente fundamental del sistema renina-angiotensina. Su capacidad de convertirse en un potente vasoconstrictor destaca su importancia en la regulación de la presión arterial y el equilibrio de líquidos .

Propiedades

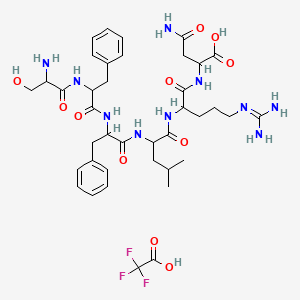

Fórmula molecular |

C64H95N17O17 |

|---|---|

Peso molecular |

1374.5 g/mol |

Nombre IUPAC |

acetic acid;2-[[2-[[2-[[1-[2-[[2-[[2-[[2-[[2-[(2-amino-3-carboxypropanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoic acid;hydrate |

InChI |

InChI=1S/C62H89N17O14.C2H4O2.H2O/c1-7-35(6)51(78-56(87)44(25-37-17-19-40(80)20-18-37)74-58(89)50(34(4)5)77-53(84)42(15-11-21-68-62(64)65)71-52(83)41(63)28-49(81)82)59(90)75-46(27-39-30-67-32-70-39)60(91)79-22-12-16-48(79)57(88)73-43(24-36-13-9-8-10-14-36)54(85)72-45(26-38-29-66-31-69-38)55(86)76-47(61(92)93)23-33(2)3;1-2(3)4;/h8-10,13-14,17-20,29-35,41-48,50-51,80H,7,11-12,15-16,21-28,63H2,1-6H3,(H,66,69)(H,67,70)(H,71,83)(H,72,85)(H,73,88)(H,74,89)(H,75,90)(H,76,86)(H,77,84)(H,78,87)(H,81,82)(H,92,93)(H4,64,65,68);1H3,(H,3,4);1H2 |

Clave InChI |

GQMWNZUFNXZMDE-UHFFFAOYSA-N |

SMILES canónico |

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CN=CN4)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N.CC(=O)O.O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[5-(Hydroxymethyl)-3,4-bis(phenylmethoxy)oxolan-2-yl]methanol](/img/structure/B12324251.png)

![8,16-Bis(4-hydroxyphenyl)tetracyclo[7.6.1.02,7.010,15]hexadeca-2(7),3,5,10(15),11,13-hexaene-4,6,12,14-tetrol](/img/structure/B12324271.png)

![[3,7-Dimethyl-8-[2-(6-oxo-2,3-dihydropyran-2-yl)ethyl]-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbutanoate](/img/structure/B12324324.png)